molecular formula C11H8N+ B12060159 N-methylidynenaphthalen-2-aminium

N-methylidynenaphthalen-2-aminium

Cat. No.: B12060159
M. Wt: 154.19 g/mol
InChI Key: ISVOUQGWQGOVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methylidynenaphthalen-2-aminium is an organic compound characterized by the presence of a naphthalene ring structure with a methylidynenaphthalen-2-aminium group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylidynenaphthalen-2-aminium typically involves the reaction of naphthalene derivatives with methylating agents under specific conditions. One common method involves the use of methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation processes using automated reactors. These processes are optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methylidynenaphthalen-2-aminium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism by which N-methylidynenaphthalen-2-aminium exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-naphthylamine
  • N-methyl-2-naphthylamine
  • N-methyl-3-naphthylamine

Uniqueness

N-methylidynenaphthalen-2-aminium is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C11H8N+

Molecular Weight

154.19 g/mol

IUPAC Name

methylidyne(naphthalen-2-yl)azanium

InChI

InChI=1S/C11H8N/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h1-8H/q+1

InChI Key

ISVOUQGWQGOVGG-UHFFFAOYSA-N

Canonical SMILES

C#[N+]C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.